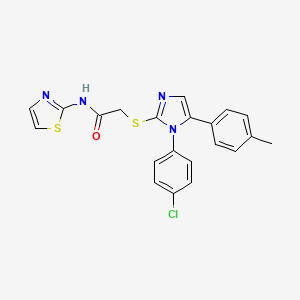

![molecular formula C17H13FN6O2S B2707895 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894058-78-7](/img/structure/B2707895.png)

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

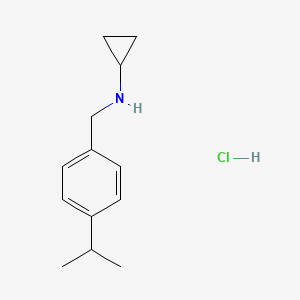

The compound “2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It is characterized by the presence of a fluorophenyl group, a triazolopyridazine core, and a methylisoxazole moiety .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazine core with a 4-fluorophenyl group and a methylisoxazole moiety . The IR absorption spectra of similar compounds show signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of related compounds shows peaks assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique

Synthesis and Insecticidal Assessment

This compound is part of innovative heterocycles incorporating a thiadiazole moiety, synthesized for potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. These heterocycles are identified through various spectroscopic techniques and examined for their potential as insecticidal agents, suggesting a broad avenue of research in agricultural science to develop novel pest management strategies (Fadda et al., 2017).

Antioxidant and Anticancer Properties

The compound is investigated for its in vitro antioxidant property and anticancer activity, particularly in hepatocellular carcinoma cell lines (HepG2). The research explores its potential mechanism of action, including cell cycle analysis and apoptosis induction, comparing its efficacy with standard drugs like doxorubicin. This underscores its potential in pharmaceutical research focusing on the development of novel anticancer therapies (Sunil et al., 2010).

Molecular Structure Analysis

Research into the molecular structure, including density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, provides insights into the compound's properties. This analytical approach is crucial for understanding the compound's reactivity, stability, and potential interactions with biological targets, offering a foundation for further drug design and development (Sallam et al., 2021).

Pharmacological Probes Development

The compound's derivatives serve as high-affinity and selective antagonists for specific receptors, such as the human A2A adenosine receptor. Through chemical modifications and conjugation with reporter groups, these derivatives are developed as pharmacological probes, aiding in receptor studies and drug discovery processes (Kumar et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O2S/c1-10-8-14(23-26-10)19-16(25)9-27-17-21-20-15-7-6-13(22-24(15)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJJSJARJBZUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)

![7-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707821.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)

![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2707833.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2707834.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)